molecular formula C11H9NO2 B12841119 5-(3-Aminophenyl)-2-penten-4-ynoic Acid

5-(3-Aminophenyl)-2-penten-4-ynoic Acid

Cat. No.: B12841119
M. Wt: 187.19 g/mol
InChI Key: UJJBOCFPFQTFEY-FARCUNLSSA-N
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Description

5-(3-Aminophenyl)-2-penten-4-ynoic Acid is an organic compound characterized by the presence of an aminophenyl group attached to a penten-ynoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Aminophenyl)-2-penten-4-ynoic Acid typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(3-Aminophenyl)-2-penten-4-ynoic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The aminophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds.

Scientific Research Applications

5-(3-Aminophenyl)-2-penten-4-ynoic Acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Aminophenyl)-2-penten-4-ynoic Acid involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The compound may act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Aminophenyl)-2-penten-4-ynoic Acid is unique due to its combination of an aminophenyl group with a penten-ynoic acid backbone

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

(E)-5-(3-aminophenyl)pent-2-en-4-ynoic acid

InChI

InChI=1S/C11H9NO2/c12-10-6-3-5-9(8-10)4-1-2-7-11(13)14/h2-3,5-8H,12H2,(H,13,14)/b7-2+

InChI Key

UJJBOCFPFQTFEY-FARCUNLSSA-N

Isomeric SMILES

C1=CC(=CC(=C1)N)C#C/C=C/C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)N)C#CC=CC(=O)O

Origin of Product

United States

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